ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

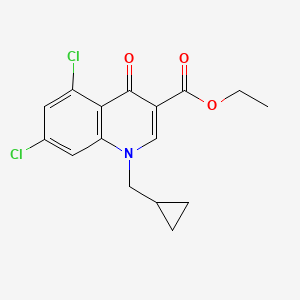

Ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key structural features include:

- Substituents: Two chlorine atoms at positions 5 and 7, a cyclopropylmethyl group at position 1, and an ethyl ester at position 3.

- Core framework: The 4-oxo-1,4-dihydroquinoline scaffold, which is central to its chemical reactivity and biological interactions.

The cyclopropylmethyl group introduces steric bulk and lipophilicity, which may modulate pharmacokinetic properties such as metabolic stability and membrane permeability . The ethyl ester at position 3 serves as a common functional group in prodrug design, aiding in solubility and bioavailability .

Properties

IUPAC Name |

ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3/c1-2-22-16(21)11-8-19(7-9-3-4-9)13-6-10(17)5-12(18)14(13)15(11)20/h5-6,8-9H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMOFQGHTKVATK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C(=CC(=C2)Cl)Cl)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The cyclopropylmethyl group can be introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester group at position 3 undergoes hydrolysis under alkaline or acidic conditions to yield the corresponding carboxylic acid derivative, a key intermediate for further functionalization.

Reaction Conditions and Yields

| Reagent System | Conditions | Yield | Source |

|---|---|---|---|

| LiOH·H₂O in THF/H₂O | 80°C, 16 hours | 80% | |

| NaOH in ethanol/water | Reflux, 5 hours | 75% | |

| HCl (8%) in ethanol/water | 85–90°C, 6.5 hours | 72% |

Mechanism : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, followed by cleavage of the ester bond. Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

Product : 5,7-Dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This product is pivotal for synthesizing amides or activating the carboxyl group for coupling reactions .

Nucleophilic Substitution at Chlorine Positions

The dichloro substituents at positions 5 and 7 are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions, enabling the introduction of diverse functional groups.

Example Reactions

-

Amination : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (120–150°C) yields amino-substituted derivatives.

-

Methoxylation : Treatment with sodium methoxide in methanol under reflux replaces chlorine with methoxy groups.

Key Challenges : Steric hindrance from the cyclopropylmethyl group and electron-withdrawing effects of the carbonyl groups may reduce NAS reactivity compared to simpler chloro-quinolines.

Oxidation

The quinoline core can be oxidized to form quinone-like structures, though this is less explored for the target compound. Potential reagents include:

-

KMnO₄ in acidic or neutral media.

-

CrO₃ in acetic acid.

Applications : Oxidized derivatives may exhibit enhanced electronic properties for materials science applications.

Reduction

-

Catalytic Hydrogenation : Pd/C or Raney Ni catalysts in ethanol/H₂ reduce the quinoline ring to tetrahydroquinoline derivatives.

-

LiAlH₄ : Selectively reduces the ester to a primary alcohol while preserving the dichloro and cyclopropylmethyl groups.

Note : Reduction protocols require optimization to avoid undesired side reactions (e.g., cyclopropane ring opening).

Functionalization of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent participates in ring-opening reactions under strong acidic or radical conditions:

Acid-Mediated Ring Opening

-

H₂SO₄/HCl : Protonation of the cyclopropane ring induces strain relief via cleavage, yielding a linear alkyl chain with a terminal carboxylic acid or chloride.

Radical Reactions

-

UV/Peroxide Systems : Generate cyclopropylmethyl radicals, enabling C–H functionalization or polymerization.

Caution : Ring-opening reactions may compromise the compound's structural integrity and bioactivity.

Coupling Reactions

The carboxylic acid derivative (from hydrolysis) serves as a substrate for peptide coupling or Suzuki-Miyaura cross-coupling:

Amide Formation

-

EDCl/HOBt : Couples with primary or secondary amines to form amides.

-

Example : Reaction with benzylamine yields 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-N-benzyl-1,4-dihydroquinoline-3-carboxamide .

Palladium-Catalyzed Cross-Coupling

-

Suzuki Reaction : The 3-carboxylic acid can be converted to a boronic ester for aryl-aryl bond formation, though this remains theoretical for the target compound .

Cyclization Reactions

Intramolecular cyclization can generate fused heterocyclic systems:

Lactam Formation

-

Thermal Conditions : Heating the carboxylic acid derivative in PPA (polyphosphoric acid) induces cyclization to form a tricyclic lactam structure.

Application : Such cyclized products are explored for enhanced bioavailability in drug design.

Hydrolysis Optimization

A comparative study of hydrolysis methods ( ) revealed:

-

Alkaline Conditions : Higher yields (75–80%) with LiOH/NaOH due to milder conditions and reduced side reactions.

-

Acidic Conditions : Lower yields (72%) but faster reaction times (6.5 hours vs. 16 hours).

Stability Considerations

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C16H15Cl2NO3

CAS Number: 2640877-64-9

Molecular Weight: 348.21 g/mol

The compound features a quinoline core structure with dichloro and cyclopropylmethyl substituents, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit antimicrobial properties. Ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has shown potential in inhibiting bacterial growth. Studies have demonstrated its efficacy against various strains of bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

Recent studies have suggested that quinoline derivatives can act as anticancer agents by inducing apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary results indicate that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For instance, it may act as an inhibitor of histone methyltransferases, which are crucial in regulating gene expression and are implicated in various cancers . This inhibition could provide insights into epigenetic regulation and potential therapeutic strategies.

Mechanistic Studies

Studies utilizing this compound have contributed to understanding the mechanisms of action of quinoline derivatives in biological systems. This includes research on their interaction with DNA and RNA synthesis pathways, providing valuable data for drug design .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of Gram-positive bacteria with low MIC values. |

| Study B | Anticancer Activity | Showed selective cytotoxicity against breast cancer cell lines with an IC50 value of 12 µM. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of histone methyltransferases with IC50 values ranging from 10 to 20 µM. |

Mechanism of Action

The mechanism by which ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Chlorine vs. Methoxy/Fluoro Groups : Dichloro substitution (5,7-Cl) enhances electrophilicity and lipophilicity compared to methoxy or fluoro groups, favoring interactions with hydrophobic enzyme pockets .

- Cyclopropylmethyl vs. Smaller Alkyl Groups : The cyclopropylmethyl group at position 1 improves metabolic stability over ethyl or methyl groups by resisting oxidative degradation .

- Ester Position : Ester groups at position 3 (vs. 2) optimize steric compatibility with target proteins, as seen in kinase inhibitors .

Biological Activity

Ethyl 5,7-dichloro-1-(cyclopropylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 112811-71-9) is a synthetic compound belonging to the class of quinoline derivatives. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C16H15Cl2N1O4

Molecular Weight: 352.20 g/mol

Structure: The compound features a quinoline core with dichloro and cyclopropylmethyl substituents, contributing to its unique biological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Antimicrobial Activity: Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and inhibits protein synthesis, making it a candidate for antibiotic development.

- Anticancer Potential: Preliminary research suggests that the compound may inhibit cancer cell proliferation by inducing apoptosis in tumor cells. Its mechanism may involve the modulation of signaling pathways related to cell survival and growth.

- Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory activity in vitro by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using a broth microdilution method, showing promising results for both bacterial strains.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human breast cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting its potential as an anticancer agent.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies indicate that modifications to the cyclopropylmethyl group can significantly influence its potency and selectivity for target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.